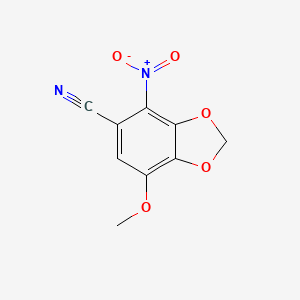![molecular formula C18H15F2NO3S2 B11455570 2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(propan-2-ylsulfanyl)-1,3-oxazole](/img/structure/B11455570.png)
2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(propan-2-ylsulfanyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-5-(PROPAN-2-YLSULFANYL)-1,3-OXAZOLE is a synthetic organic compound characterized by its unique structure, which includes fluorinated benzene rings, a sulfonyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-5-(PROPAN-2-YLSULFANYL)-1,3-OXAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Fluorobenzene Groups: The fluorobenzene groups are introduced via nucleophilic aromatic substitution reactions, where fluorobenzene derivatives react with suitable nucleophiles.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Thioether Formation: The propan-2-ylsulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-5-(PROPAN-2-YLSULFANYL)-1,3-OXAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-5-(PROPAN-2-YLSULFANYL)-1,3-OXAZOLE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound is used in biological research to study its effects on various cellular pathways and its potential as a bioactive molecule.
Industrial Applications: It is explored for use in the synthesis of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-5-(PROPAN-2-YLSULFANYL)-1,3-OXAZOLE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOLE: Lacks the propan-2-ylsulfanyl group, which may affect its chemical properties and biological activity.
4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-5-(PROPAN-2-YLSULFANYL)-1,3-OXAZOLE: Contains a methyl group instead of a fluorine atom on one of the benzene rings, potentially altering its reactivity and applications.
Uniqueness
The presence of both fluorobenzene and propan-2-ylsulfanyl groups in 4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-5-(PROPAN-2-YLSULFANYL)-1,3-OXAZOLE imparts unique chemical and biological properties. These structural features can enhance its stability, reactivity, and potential as a bioactive molecule.
Properties
Molecular Formula |
C18H15F2NO3S2 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-propan-2-ylsulfanyl-1,3-oxazole |
InChI |
InChI=1S/C18H15F2NO3S2/c1-11(2)25-18-17(26(22,23)15-9-7-14(20)8-10-15)21-16(24-18)12-3-5-13(19)6-4-12/h3-11H,1-2H3 |
InChI Key |
WZYMNTBAVBSLSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4-dimethylphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B11455490.png)
![N-(2-methoxybenzyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide](/img/structure/B11455494.png)
![4-Imino-8-(4-methoxyphenyl)-7-methyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B11455496.png)
![Methyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11455501.png)
![N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]-3-methylbenzamide](/img/structure/B11455509.png)
![N-[4-(acetylamino)phenyl]-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide](/img/structure/B11455519.png)
![Ethyl 4-({2-[(3-bromophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11455521.png)
![N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]acetamide](/img/structure/B11455522.png)

![4-Tert-butyl-N-{2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide](/img/structure/B11455536.png)
![[3-(1H-1,3-Benzodiazol-2-yl)propyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11455540.png)
![2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B11455546.png)
![Methyl 3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate](/img/structure/B11455548.png)
![5-(3,4-dimethoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11455552.png)
